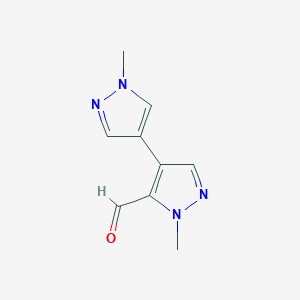

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde

CAS No.: 2012775-97-0

Cat. No.: VC6189939

Molecular Formula: C9H10N4O

Molecular Weight: 190.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2012775-97-0 |

|---|---|

| Molecular Formula | C9H10N4O |

| Molecular Weight | 190.206 |

| IUPAC Name | 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3 |

| Standard InChI Key | HOMUQADZLVYWFE-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=C(N(N=C2)C)C=O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the pyrazole-carbaldehyde family, characterized by a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4. The 3-position bears a carbaldehyde group (-CHO), while the 4-position is occupied by a 1-methylpyrazol-4-yl moiety. The methyl group at position 2 further enhances steric and electronic effects .

Molecular Formula:

Molecular Weight: 190.21 g/mol

Key Functional Groups:

-

Pyrazole ring (aromatic, planar)

-

Aldehyde (electrophilic carbonyl)

-

Methyl substituents (electron-donating groups)

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogs such as 1-(2-chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde (CHClNO, MW 222.63) exhibit melting points >200°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The aldehyde group’s reactivity suggests susceptibility to nucleophilic additions and oxidative transformations .

Synthesis Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing carbaldehyde groups into electron-rich heterocycles. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are synthesized via cyclization of methyl ketone hydrazones with POCl/DMF . Adapting this method, 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde could be synthesized by:

-

Hydrazone Formation: Condensation of 1-methylpyrazole-4-carboxaldehyde with methyl hydrazine.

-

Cyclization: Treatment with POCl/DMF to form the pyrazole ring .

Example Protocol (adapted from ):

-

React 1-methylpyrazole-4-carboxaldehyde (1.0 eq) with methyl hydrazine (1.2 eq) in ethanol.

-

Add POCl (2.5 eq) and DMF (3.0 eq) at 0–5°C.

-

Stir at 80°C for 6 hours; isolate via aqueous workup.

Condensation-Cyclization Strategies

Patent CN111362874B demonstrates the use of α,β-unsaturated esters and difluoroacetyl halides to construct pyrazole-carboxylic acids . For the target aldehyde, analogous steps could involve:

-

Michael Addition: React 2-methylpyrazole-3-carbaldehyde with methyl vinyl ketone.

-

Cyclization: Use methylhydrazine in aqueous NaOH to form the bis-pyrazole framework .

Yield Optimization: Catalysts like KI or morpholine improve regioselectivity, reducing isomer formation (e.g., 95:5 product:isomer ratio achieved in similar syntheses) .

Reactivity and Functionalization

Nucleophilic Additions

The aldehyde group undergoes classic reactions:

-

Condensation: With amines to form Schiff bases (e.g., reaction with aniline yields ) .

-

Knoevenagel Reaction: With active methylene compounds (e.g., malononitrile) to generate α,β-unsaturated derivatives .

Notable Example:

Chalcone derivatives synthesized from pyrazole-4-carbaldehydes exhibit antifungal activity against Candida albicans (MIC 8–16 µg/mL) .

Oxidation and Reduction

-

Oxidation: The aldehyde oxidizes to carboxylic acid (e.g., using KMnO/HSO), though this is less common due to stability concerns.

-

Reduction: Sodium borohydride reduces -CHO to -CHOH, enabling access to hydroxymethyl analogs .

Analytical Characterization

Spectroscopic Data

Hypothetical Spectral Profile (based on ):

-

IR (KBr): 1685 cm (C=O stretch), 3100 cm (C-H aromatic).

-

H NMR (DMSO-d): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH), 2.50 (s, 3H, C-CH).

-

MS (ESI+): m/z 191.1 [M+H].

Chromatographic Methods

-

HPLC: C18 column (150 × 4.6 mm, 5 µm), 40% acetonitrile/water, flow 1.0 mL/min, retention time ~6.2 min .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume